Product packaging for 1,1,1-Trifluoro-3-hydroxypropan-2-one(Cat. No.:CAS No. 113200-27-4)

1,1,1-Trifluoro-3-hydroxypropan-2-one

Cat. No.: B12968127
CAS No.: 113200-27-4
M. Wt: 128.05 g/mol
InChI Key: FROJKGLPWQKKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Fluorinated Alcohols in Modern Synthetic Chemistry

Fluorinated alcohols represent a unique class of compounds whose utility in synthetic organic chemistry has expanded dramatically over the past few decades. researchgate.net The presence of fluorine atoms significantly alters the physicochemical properties of the alcohol moiety. The carbon-fluorine bond is the strongest single bond in organic chemistry, lending high thermal and chemical stability to molecules. numberanalytics.com This stability, combined with fluorine's high electronegativity, creates a powerful inductive effect that enhances the acidity and hydrogen-bond-donating capability of the hydroxyl group while reducing its nucleophilicity. researchgate.netnumberanalytics.com

These distinct properties make fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), exceptional solvents and promoters for a wide range of chemical transformations. researchgate.netrsc.org They have proven effective in mediating reactions that are otherwise challenging, including nucleophilic substitutions, C–H functionalization, and dearomatization reactions, often without the need for an external catalyst. researchgate.netrsc.org The strong hydrogen-bonding ability is a key driving force in many of these processes. researchgate.net Furthermore, the incorporation of fluorinated alcohol motifs is a recognized strategy in drug discovery to improve metabolic stability, bioavailability, and binding affinity. mdpi.comdigitellinc.com As research continues to uncover the benefits of these unique solvents and structural units, the demand for novel and functionally diverse fluorinated alcohols, including keto-alcohols like 1,1,1-Trifluoro-3-hydroxypropan-2-one, continues to grow. digitellinc.comnih.gov

This compound as a Versatile Building Block and Intermediate

This compound, also known as 1,1,1-trifluoro-3-hydroxyacetone, serves as a highly functionalized and reactive building block for synthesizing more complex fluorinated molecules. chemspider.com Its structure contains three key features: a reactive ketone carbonyl group, a primary alcohol, and a stable trifluoromethyl group. This trifunctionality allows for a variety of selective chemical modifications, making it a valuable intermediate in multi-step syntheses.

The trifluoromethyl group imparts unique electronic properties and can enhance the pharmacokinetic profile of derivative compounds, a desirable trait in medicinal chemistry. Research has demonstrated the utility of the 1,1,1-trifluoro-3-hydroxypropan-2-yl scaffold in the development of novel therapeutics. For instance, carbamate (B1207046) derivatives of this compound have been synthesized and investigated as potent inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various neurological and inflammatory disorders. google.comgoogle.compaperdigest.org The synthesis of these inhibitors highlights the role of this compound as a key starting material for creating targeted, biologically active molecules. google.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₃H₃F₃O₂
IUPAC Name This compound
Synonyms 1,1,1-Trifluoro-3-hydroxyacetone
CAS Number 113200-27-4
Molecular Weight 128.05 g/mol

Data sourced from ChemSpider. chemspider.com

Research Directions and Potential for Structural Innovation in Organofluorine Chemistry

The field of organofluorine chemistry is continuously evolving, with a significant push toward creating novel, three-dimensional structures that expand beyond traditional motifs. numberanalytics.comuni-muenster.de A major focus is the development of stereocontrolled methods to synthesize chiral fluorinated molecules, as these can offer new opportunities in drug discovery and materials science. nih.gov The synthesis of molecules with multiple, stereochemically defined fluorine-containing centers is a particularly challenging yet promising frontier. uni-muenster.de

Versatile building blocks like this compound are central to these efforts. The compound's existing functionality provides a platform for introducing chirality and additional structural complexity. Future research may focus on the asymmetric reduction of its ketone to create chiral fluorinated diols or its use in aldol (B89426) reactions to build larger, stereodefined carbon skeletons. purdue.edu Moreover, as new fluorination and fluoroalkylation methods are developed, there is potential to use this and similar scaffolds to access previously unattainable chemical space. cas.cn The ongoing development of novel catalytic systems and reagents will continue to empower chemists to use fundamental synthons like this compound to construct the next generation of advanced fluorinated materials and therapeutics. numberanalytics.comcas.cn

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,1,1-Trifluoro-3-hydroxyacetone
Trifluoroethanol (TFE)
Hexafluoroisopropanol (HFIP)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3F3O2 B12968127 1,1,1-Trifluoro-3-hydroxypropan-2-one CAS No. 113200-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-3-hydroxypropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O2/c4-3(5,6)2(8)1-7/h7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROJKGLPWQKKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551392
Record name 1,1,1-Trifluoro-3-hydroxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113200-27-4
Record name 1,1,1-Trifluoro-3-hydroxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,1,1 Trifluoro 3 Hydroxypropan 2 One and Its Diverse Analogues

Direct Synthetic Routes to the 1,1,1-Trifluoro-3-hydroxypropan-2-one Scaffold

The direct synthesis of the this compound structure and its analogues relies on fundamental organometallic and rearrangement reactions. These methods provide access to the key trifluoromethyl ketone or alcohol moieties.

Grignard Reagent-Based Approaches to Fluorinated Alcohols

Grignard reactions are a cornerstone for forming carbon-carbon bonds and synthesizing alcohols from carbonyl compounds. niper.gov.in This classical method is adaptable for the synthesis of fluorinated alcohols. The general principle involves the nucleophilic addition of a Grignard reagent (R-MgX) to a carbonyl carbon. masterorganicchemistry.com For the synthesis of trifluorinated alcohols, this can involve either a trifluoromethyl-containing Grignard reagent or, more commonly, the reaction of a standard Grignard reagent with a trifluoromethyl-containing electrophile, such as an ester or ketone.

Ester Exchange Decarbonylation Techniques

Decarboxylation and related decarbonylative transformations offer an effective strategy for synthesizing ketones, including fluorinated variants. youtube.com The decarboxylation of β-keto acids, which proceeds through a cyclic enol intermediate upon heating, is a classic example of this type of transformation. masterorganicchemistry.com This fundamental reaction is the final step in widely used synthetic sequences like the acetoacetic ester synthesis. masterorganicchemistry.comyoutube.com

This concept has been extended to fluorinated systems. A notable application is the ester exchange decarbonylation reaction, which has been used to prepare 1,1,1-trifluoro-2-butanone, a close analogue of the target ketone. This process involves reacting a mixture containing 2-methyl ethyl trifluoroacetoacetate with a fluorine-containing fatty acid in the presence of anhydrous methanesulfonic acid. acs.org Another advanced strategy involves the Yb(OTf)₃-promoted Krapcho decarboxylation of a 2,2-difluoro-3-oxopropanoate to generate a difluoroenolate in situ. nih.gov This enolate can then participate in subsequent aldol (B89426) reactions, providing access to α,α-difluoro-β-hydroxy ketones. nih.gov These methods highlight how decarboxylation and decarbonylation can be powerful tools for creating the carbon skeleton of fluorinated ketones from readily available ester precursors. acs.orgnih.gov

Role of Trifluoroacetic Acid as a Reagent, Solvent, and Catalyst in Preparative Chemistry

Trifluoroacetic acid (TFA, CF₃COOH) is a versatile and powerful tool in modern organic synthesis, owing to its unique combination of properties, including strong acidity, volatility, and solubility in organic solvents. wikipedia.org It is a significantly stronger acid than acetic acid, a property conferred by the potent electron-withdrawing effect of the trifluoromethyl group. wikipedia.org Industrially, TFA can be prepared via the electrofluorination of acetyl chloride followed by hydrolysis. wikipedia.org

In preparative chemistry, TFA serves multiple roles. It is widely used as a reagent, often as a precursor for other fluorinated compounds like trifluoroacetic anhydride (B1165640) and 2,2,2-trifluoroethanol. wikipedia.org Its strong acidity makes it an effective catalyst for a variety of reactions. For example, TFA has been shown to efficiently catalyze the protection of alcohols and phenols as tetrahydropyranyl (THP) ethers and the subsequent deprotection under mild conditions. niscpr.res.in A 20 mol% concentration of TFA in dichloromethane (B109758) is sufficient to catalyze the tetrahydropyranylation of alcohols at room temperature. niscpr.res.in Furthermore, TFA is integral to the synthesis of key fluorinated starting materials, such as ethyl trifluoroacetate (B77799), which is prepared from trifluoroacetic acid and ethanol. google.com This ester is a crucial building block in Grignard-based syntheses of trifluoromethyl ketones. google.comepo.org

Stereoselective Synthesis of Chiral this compound Derivatives

Creating specific stereoisomers of chiral molecules is critical, particularly in pharmaceutical and materials science. For derivatives of this compound, which can exist as enantiomers if substituted, stereoselective methods are paramount.

Enzyme-Mediated Kinetic Resolution for Enantiomeric Purity

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. wikipedia.org This method leverages the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other. youtube.com Lipases are commonly used enzymes for this purpose, often employed in the acylation of racemic alcohols. youtube.com The reaction is typically stopped at around 50% conversion, yielding a mixture of the unreacted, enantioenriched alcohol and the newly formed, enantioenriched ester, which can then be separated. youtube.com

This strategy has been successfully applied to the synthesis of chiral fluorinated compounds. Commercially available ketoreductase enzymes have been used for the chemo- and stereoselective reduction of prochiral methyl/trifluoromethyl diketones, producing chiral fluorinated hydroxyketones with excellent enantiomeric excess (>98% ee). nih.gov In a more complex example, lipase (B570770) was used for the optical resolution of 5-benzyloxymethyleneoxy-1,1,1-trifluoro-3-pentyne-2-ol, a fluorinated alcohol analogue. google.comepo.org The process involves the selective acylation of the alcohol, allowing for the separation of the different enantiomers. google.comepo.org This demonstrates the feasibility of using enzymes to achieve high enantiomeric purity in chiral building blocks containing the trifluoro-hydroxy-keto structural motif.

Enzyme ApplicationSubstrate TypeResultReference
KetoreductaseProchiral methyl/trifluoromethyl diketonesChiral fluorinated hydroxyketones (>98% ee) nih.gov
LipaseRacemic 5-benzyloxymethyleneoxy-1,1,1-trifluoro-3-pentyne-2-olSeparation of optically active alcohol and ester google.comepo.org

Asymmetric Catalysis in Fluorinated Diol Formation

Asymmetric catalysis provides a direct route to enantiomerically enriched products without the 50% theoretical yield limitation of kinetic resolution. This approach uses a small amount of a chiral catalyst to steer a reaction towards the formation of a specific stereoisomer. The development of organocatalysis and transition-metal catalysis has furnished numerous methods for the asymmetric synthesis of fluorinated compounds. chimia.chnih.gov

A key application relevant to this compound is the asymmetric reduction of its ketone functionality to form a chiral diol. Chiral 1,3-diols are valuable synthetic intermediates. nih.gov A well-established method for their synthesis is the asymmetric reduction of β-hydroxy ketones using catalysts like the Corey-Bakshi-Shibata (CBS)-oxazaborolidine complex. nih.gov This methodology has been used to reduce a variety of chiral keto alcohols to their corresponding diols, achieving a single enantiomer (>99% ee) in many cases. nih.gov A multi-catalytic system has also been developed for the enantioselective synthesis of 1,3-diols that contain a tetrasubstituted fluorinated stereocenter. acs.org These catalytic strategies are directly applicable to the stereoselective reduction of this compound to produce specific stereoisomers of 1,1,1-trifluoropropane-1,2-diol.

Catalytic SystemTransformationProduct TypeEnantiomeric ExcessReference
R-CBS-oxazaborolidineAsymmetric reduction of chiral keto alcoholsChiral 1,3-diols>99% ee nih.gov
Multi-catalytic systemDecarboxylative Fluoro-AldolizationElongated fluorohydrins (1,3-diols)High acs.org
Chiral diene-ligated rhodiumAllylic Fluorination1,2-disubstituted allylic fluoridesGood nih.gov

Advanced Synthetic Strategies for Complex this compound Containing Compounds

Recent advancements in organic synthesis have enabled the construction of increasingly complex molecules incorporating the trifluorohydroxypropanone moiety. These methods often employ multi-step sequences, novel catalytic systems, and one-pot procedures to achieve high efficiency and selectivity.

Carbamate (B1207046) derivatives of this compound are notable for their potential as enzyme inhibitors. google.com The synthesis of these complex structures is typically achieved through multi-step reaction sequences.

A general synthetic pathway begins with the C-C bond formation between a nitroalkane and trifluoroacetaldehyde (B10831) ethyl hemiacetal, catalyzed by a base like potassium carbonate, to produce a nitro alcohol intermediate. nih.gov This step is crucial as the choice of nitroalkane determines the substituent at the P1 position of the final inhibitor. nih.gov The nitro group is then reduced to an amine, commonly using catalysts such as PtO2 or Raney nickel, yielding an amino alcohol. nih.gov This amino alcohol can then be coupled with various moieties before the final carbamoylation step.

The synthesis of trifluoromethyl ketones, which are key precursors, can also be achieved directly from carboxylic esters. nih.gov One effective one-step method involves the reaction of esters with trimethyl(trifluoromethyl)silane, induced by tetrabutylammonium (B224687) fluoride (B91410) in aprotic solvents. nih.gov Another approach uses fluoroform (HCF3) as the trifluoromethyl source in a reaction with methyl esters, mediated by potassium hexamethyldisilazide (KHMDS) in triglyme, to afford the desired trifluoromethyl ketones in good yields. beilstein-journals.org

Once the trifluoromethyl ketone core is synthesized, it can be converted into various derivatives, including carbamates. The synthesis of carbamates can be achieved through several methods, such as the reaction of alcohols with urea (B33335) using an indium triflate catalyst or by tin-catalyzed transcarbamoylation using methyl carbamate as the donor. organic-chemistry.org A one-pot method for converting phenylisocyanate into ortho-functionalized aniline (B41778) derivatives proceeds through the selective ortho-metalation of a transient urea intermediate. organic-chemistry.org

A specific series of 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives has been developed as potential monoacylglycerol lipase (MAGL) inhibitors, highlighting their therapeutic relevance. google.com

Table 1: Synthesis of Trifluoromethyl Ketones from Methyl Esters using HCF3/KHMDS beilstein-journals.org

EntrySubstrate (Methyl Ester)Product (Trifluoromethyl Ketone)Yield (%)
1Methyl 2-naphthoate1,1,1-Trifluoro-2-(naphthalen-2-yl)ethan-2-one75
2Methyl 1-naphthoate1,1,1-Trifluoro-2-(naphthalen-1-yl)ethan-2-one37
3Methyl 4-chlorobenzoate2-Chloro-1-(4-(trifluoromethyl)phenyl)ethan-1-one63
4Methyl 4-bromobenzoate2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one60
5Methyl 4-iodobenzoate1-(4-(Trifluoromethyl)phenyl)-2-iodoethan-1-one56
6Methyl 4-(tert-butyl)benzoate2-(tert-Butyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one92

The incorporation of azaarene moieties into trifluoromethyl-containing tertiary alcohols is a valuable strategy for developing new bioactive compounds. A highly chemoselective, metal-free method has been developed for the synthesis of azaarene-equipped CF3-tertiary alcohols. nih.gov This reaction involves the 1,2-addition of azaarenes to α,β-unsaturated trifluoromethyl ketones. nih.gov

The process is typically carried out by heating the trifluoromethyl ketone and the azaarene in a solvent such as acetonitrile (B52724) (CH3CN) under pressure. nih.gov This method demonstrates high atom- and step-economy and accommodates a broad range of substrates, including quinolones, isoquinoline, quinoxaline, and benzothiazole, providing the desired products in moderate to excellent yields (up to 95%). nih.gov A plausible mechanism suggests that the azaarene is first converted to its enamine form, which then acts as a nucleophile, attacking the ketone. Subsequent protonation yields the final tertiary alcohol product. nih.gov

Another approach involves the Brønsted acid-catalyzed functionalization of sp3 C-H bonds in 2-methyl azaarenes through their reaction with isatins, yielding azaarene-substituted 3-hydroxy-2-oxindoles in a single step. nih.gov

Table 2: Synthesis of Azaarene-Equipped CF3-Tertiary Alcohols nih.gov

EntryTrifluoromethyl KetoneAzaareneProductYield (%)
1β-(Trifluoroacetyl)coumarin2-Methylquinoline3-((1,1,1-Trifluoro-2-hydroxy-2-(quinolin-2-yl)methyl)coumarin95
2β-(Trifluoroacetyl)coumarinLepidine3-((1,1,1-Trifluoro-2-hydroxy-2-(quinolin-4-yl)methyl)coumarin85
3β-(Trifluoroacetyl)coumarinQuinaldine3-((1,1,1-Trifluoro-2-hydroxy-2-(quinolin-2-yl)methyl)coumarin91
4β-(Trifluoroacetyl)coumarinIsoquinoline3-((1,1,1-Trifluoro-2-hydroxy-2-(isoquinolin-1-yl)methyl)coumarin78
5β-(Trifluoroacetyl)coumarinBenzothiazole3-((1,1,1-Trifluoro-2-hydroxy-2-(benzothiazol-2-yl)methyl)coumarin65

Fluoroquinolones are a well-established class of antibacterial agents. ijbpas.com The synthesis of hybrid molecules that incorporate a fluoroquinolone scaffold with other pharmacophores, such as the trifluorohydroxypropanone moiety, is an active area of research to develop novel therapeutic agents. nih.govnih.gov

The general synthesis of fluoroquinolone derivatives often involves modifying commercially available cores like ciprofloxacin (B1669076), norfloxacin, or levofloxacin. nih.gov Substituents can be introduced at the carboxyl group or the piperazine (B1678402) ring. nih.gov For instance, a series of new hybrid structures linking ciprofloxacin and the aminoglycoside neomycin via a 1,2,3-triazole moiety has been synthesized. nih.gov

To incorporate a trifluorohydroxypropanone moiety, one could envision reacting a functionalized fluoroquinolone with a suitable trifluoromethyl ketone precursor. Based on the methodologies described previously, an amine-functionalized fluoroquinolone could be reacted with a trifluoromethyl ketone to form an imine, followed by reduction, or coupled using standard amidation procedures if the precursor is a carboxylic acid. The synthesis of fluoroquinolone-aminoglycoside hybrids demonstrates the feasibility of creating such complex architectures. nih.gov Green chemistry approaches, such as microwave-assisted organic synthesis, are also being employed to make the synthesis of fluoroquinolones more sustainable and efficient. ijbpas.comresearchgate.net

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh oxidants or reductants. rsc.orgresearchgate.net An electrochemical heterodifunctionalization of α-trifluoromethyl (α-CF3) alkenes has been developed to synthesize densely functionalized α-trifluoromethyl-β-sulfonyl tertiary alcohols. rsc.org This process involves the simultaneous incorporation of a β-sulfonyl group and an α-hydroxyl group across the double bond of the alkene in a single step. rsc.org The reaction is carried out in an undivided cell and avoids the use of external chemical oxidants. rsc.org

Another electrochemical strategy enables the remote functionalization of unactivated alkenes through an intramolecular migration process. researchgate.net This method allows for the formation of functionalized fluoroalkyl radicals by activating C-H or C-Br bonds, leading to di- and mono-fluorinated alkyl esters. researchgate.net Furthermore, an electrophotochemical approach has been developed for the trifluoromethylation of arenes using trifluoroacetic acid (TFA) as an inexpensive and readily available CF3 source. chemistryviews.org This catalyst- and oxidant-free method operates at room temperature and can be used for the late-stage functionalization of complex molecules. chemistryviews.org

Tandem reactions, where multiple bond-forming events occur in a single pot, are highly efficient for building complex molecular architectures. A gold-catalyzed tandem cycloisomerization-hydroalkoxylation of homopropargylic alcohols provides an effective route to tetrahydrofuranyl ethers. nih.govcapes.gov.br This reaction proceeds under mild conditions using a dual catalyst system composed of a gold precatalyst and a Brønsted acid. nih.govcapes.gov.br The methodology is versatile, working with both terminal and internal alkynes. capes.gov.br While the direct application to fluorinated homopropargylic alcohols to form trifluoromethyl-substituted tetrahydrofurans is a logical extension, the existing literature primarily focuses on non-fluorinated substrates.

Another example of tandem reactions is an intermolecular cascade cyclization of conjugated dieneimines with α-halomalonates, which yields functionalized cyclopentenes with excellent diastereoselectivity. acs.org These examples highlight the power of tandem reactions to rapidly construct complex heterocyclic systems, a strategy that holds promise for application in the synthesis of complex fluorinated molecules.

One-pot procedures that combine multiple synthetic steps without isolating intermediates are highly desirable for improving efficiency and reducing waste. A one-pot oxidative amidation of aldehydes has been developed to produce amides, which are structurally related to ketimines. nih.govacs.org This process involves the in-situ generation of a reactive nitrile imine intermediate from an aldehyde and a hydrazine (B178648) derivative. nih.govacs.org This intermediate is then oxidized to an acyl diazene (B1210634) species, which subsequently acylates an amine to form the final amide product. nih.govacs.org The synthesis of the drug procainamide (B1213733) has been demonstrated using this methodology. nih.govacs.org

Similarly, one-pot amide bond formation can be achieved from carboxylic acids using pentafluoropyridine (B1199360) (PFP) for in-situ activation to acyl fluorides, which then react with amines. nih.gov Another efficient one-pot synthesis of secondary and tertiary amides uses thionyl chloride to activate carboxylic acids, a method that is effective even with sterically hindered amines and is suitable for large-scale production. rsc.org While these methods are demonstrated for non-fluorinated aldehydes and carboxylic acids, they could potentially be adapted for fluorinated analogues to produce fluorinated amides and, by extension, related ketimine structures.

Chemical Reactivity and Transformation Mechanisms of 1,1,1 Trifluoro 3 Hydroxypropan 2 One Derivatives

Characteristic Reactions of the Alcohol and Ketone Functionalities

The dual functionality of 1,1,1-Trifluoro-3-hydroxypropan-2-one allows for selective reactions targeting either the hydroxyl group or the ketone carbonyl, leading to a diverse array of fluorinated synthons.

The dehydration of β-hydroxy ketones is a classic method for the formation of α,β-unsaturated ketones. In the case of this compound, this elimination reaction yields 1,1,1-trifluoro-3-buten-2-one, a valuable fluorinated building block. These unsaturated systems, often referred to as trifluoromethyl vinyl ketones, are highly reactive Michael acceptors and dienophiles, making them useful in the synthesis of various fluorine-containing heterocyles and other complex molecules. mdpi.com

The synthesis of α,β-unsaturated ketones bearing a trifluoromethyl group can be challenging via conventional methods, which has spurred the development of alternative routes. mdpi.com One common approach involves the reaction of organometallic reagents with trifluoroacetic acid derivatives. mdpi.com However, the dehydration of precursor alcohols like this compound presents a direct pathway to these valuable unsaturated systems. researchgate.net

For example, the synthesis of related α,β-unsaturated trifluoromethyl ketones has been achieved from enaminones derived from 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one, which react with Grignard reagents in a 1,4-addition followed by elimination. soton.ac.uk This underscores the utility of elimination reactions in forming these crucial C=C double bonds conjugated to a trifluoromethyl ketone.

Table 1: Examples of Synthesis Methods for α,β-Unsaturated Trifluoromethyl Ketones

Precursor Type Reagents/Conditions Product Type Reference
β-Hydroxy Ketone Acid or Base Catalysis α,β-Unsaturated Ketone researchgate.net
Vinyltellurides Trifluoroacetic Anhydride (B1165640) (Z)-β-Trifluoroacetylvinyltellurides mdpi.com
Enaminones Grignard Reagents α,β-Unsaturated Ketone soton.ac.uk

The primary alcohol functionality of this compound can be readily converted into esters and ethers, providing a handle for further synthetic modifications or for altering the molecule's physical and biological properties.

Esterification is typically achieved by reacting the alcohol with an acyl chloride or carboxylic anhydride. For the related compound, 3-fluoro-1-hydroxypropan-2-one, various benzoyloxy derivatives have been synthesized by oxidizing the corresponding 1-benzoyloxy-3-halopropan-2-ols, which were in turn prepared from the reaction of benzoyl chlorides with 3-halo-1,2-propanediols. nih.gov This multi-step process highlights a common strategy where the ester is installed prior to the formation of the ketone. A more direct route involves the reaction of 1-chloro-3-fluoropropan-2-one with potassium acetate (B1210297) to yield 1-acetoxy-3-fluoropropan-2-one. nih.gov These methods are directly applicable to the trifluoro-analogue.

Etherification can also be performed, although the high electrophilicity of the adjacent trifluoromethyl ketone can lead to the formation of stable hydrates or hemiacetals, complicating direct ether synthesis. A successful approach for a related structure involved reacting 1-benzoyloxy-3-fluoropropan-2-one with trimethyl orthoformate to protect the ketone as a dimethyl ketal. nih.gov Subsequent basic hydrolysis of the ester and deketalization yielded the target fluorohydroxyacetone. nih.gov This demonstrates that protection of the ketone may be necessary to achieve selective etherification of the hydroxyl group.

Complex Reaction Pathways and Mechanistic Insights

The unique electronic properties conferred by the trifluoromethyl group enable this compound and its derivatives to participate in complex and powerful chemical transformations, including cascade reactions and novel oxidative and light-mediated processes.

Polyketides are a large class of natural products built from the repeated condensation of acetyl and propionyl units. The synthesis of complex polyketide-like structures often relies on cascade reactions, where a single event triggers a sequence of bond-forming steps. The Michael reaction, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of these cascades.

The use of trifluoromethyl ketones has been shown to be crucial for enabling certain complex cascade reactions. acs.org Fluorinated building blocks can be incorporated into polyketide scaffolds through chemoenzymatic strategies. nih.gov For instance, by exchanging the native acyltransferase domain of a polyketide synthase with a more tolerant domain, the synthase can utilize fluorinated extender units like fluoromalonyl-CoA to introduce fluorine into the polyketide backbone. nih.gov

While a direct intramolecular Michael-Michael cascade involving this compound itself is not prominently documented, its derivatives, such as the corresponding α,β-unsaturated ketone, are ideal candidates for such transformations. An oxa-Michael initiated aldol (B89426)/Michael cascade has been reported, demonstrating the principle of using a Michael addition to trigger a complex sequence. nih.gov The high electrophilicity of the trifluoromethyl-activated double bond in a dehydrated derivative would facilitate the initial Michael addition, setting the stage for subsequent intramolecular cyclizations, key steps in constructing the complex architectures of polyketide-like molecules.

The oxidation of the primary alcohol in this compound would yield the corresponding α-ketoaldehyde, a highly reactive dicarbonyl species. The presence of fluorine atoms significantly influences the reactivity and mechanism of alcohol oxidation. nih.gov Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), are known to modify the course of reactions, often allowing processes that require metal catalysts to proceed under neutral conditions. thieme-connect.com

Studies on the oxidation kinetics of fluorinated alcohols by hydroxyl radicals indicate that the oxygen functional group can promote hydrogen-atom abstraction, thereby increasing atmospheric reactivity compared to non-oxygenated fluorinated counterparts. rsc.org On metal surfaces, fluorine substitution can induce a switch in the oxidation mechanism. For example, the partial oxidation of alcohols on nickel surfaces can shift from exclusive dehydrogenation to other pathways when fluorine atoms are present. nih.gov

Table 2: Factors Influencing Oxidation of Fluorinated Alcohols

Factor Influence on Oxidation Mechanism Reference
Fluorine Substitution Can switch oxidation mechanism on metal surfaces Varies from standard dehydrogenation nih.gov
Solvent (e.g., HFIP) Can enable catalyst-free oxidations High hydrogen bonding donor ability, low nucleophilicity thieme-connect.com

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling unique transformations under mild conditions. mdpi.comsigmaaldrich.com This technology is particularly well-suited for generating radical intermediates, which play a key role in many fluorination and halogenation reactions. nih.govresearchgate.net

The ketone functionality in this compound and its derivatives can be targeted by these methods. For instance, α-trifluoromethylation of ketones can be achieved using photoredox catalysis, allowing for the introduction of a second CF₃ group. capes.gov.br A cooperative photoredox and N-heterocyclic carbene (NHC) catalysis has been developed for the radical acyltrifluoromethylation of alkenes, producing β-trifluoromethylated ketones. nih.gov

Visible-light-mediated halogenation of organic compounds is a rapidly growing field. rsc.org These methods often use a photocatalyst, such as an iridium complex or an organic dye, to generate a halogen radical from a precursor like N-chlorosuccinimide (NCS) or an alkyl halide. rsc.org These radicals can then engage in reactions at the α-position of the ketone. Furthermore, catalyst-free, visible-light-induced cycloaddition reactions between N-tosylhydrazones and trifluoromethyl ketones have been reported to produce valuable trifluoromethyl(spiro)-epoxides. rsc.org These examples showcase the vast potential of light-mediated reactions to transform fluorinated ketones into even more complex and valuable structures. acs.org

Table 3: Examples of Visible Light-Mediated Reactions on Ketone Derivatives

Reaction Type Reagents/Catalyst Product Mechanism Reference
α-Trifluoromethylation CF₃I, Photocatalyst α,α-bis(Trifluoromethyl) Ketone Radical addition capes.gov.br
Acyltrifluoromethylation of Alkenes Aroyl Fluorides, CF₃SO₂Na, Ir-Photocatalyst, NHC β-Trifluoromethyl Ketone Radical cascade nih.gov
Chlorination NCS, Photocatalyst α-Chloro Ketone Radical substitution rsc.org

Investigation of Radical Reaction Pathways in Fluorinated Alcohol Synthesis

The synthesis of fluorinated alcohols often involves the strategic introduction of fluorine or fluorinated moieties. Radical reactions provide a powerful avenue for creating carbon-carbon and carbon-heteroatom bonds under mild conditions. While direct radical functionalization of this compound is not extensively documented, the reactivity of related trifluoromethyl ketones in radical processes offers significant insight into potential synthetic pathways.

One established method involves the visible-light-induced photoredox catalysis for the radical addition to trifluoromethyl ketones. For instance, the reaction of dihydroquinoxalin-2-ones with trifluoroacetophenone, a related trifluoromethyl ketone, can be achieved using Ru(bpy)3Cl2 as a photocatalyst. The proposed mechanism initiates with the formation of an α-amino radical, which then adds to the electrophilic carbonyl carbon of the trifluoromethyl ketone. This generates an oxygen-centered radical intermediate that is subsequently reduced to the corresponding alkoxide, and upon protonation, yields the tertiary trifluoromethyl alcohol. This pathway highlights a potential route for the functionalization of derivatives of this compound.

Another relevant approach is the radical α-trifluoromethoxylation of ketones. This process, however, functionalizes the carbon adjacent to the carbonyl group rather than the carbonyl itself. It proceeds through a radical chain mechanism initiated by a photocatalyst, demonstrating the accessibility of radical intermediates from ketone precursors.

Furthermore, radical-mediated additions to alkenes and alkynes using trifluoromethyl sources are well-established. For example, the addition of sulfonyl radicals, generated from the addition of a CF3 radical to allylsulfonic acid derivatives, to alkynes followed by trapping with a trifluoromethyl source can produce highly substituted trifluoromethylated alkenes. rsc.org These methods underscore the versatility of radical chemistry in constructing complex fluorinated molecules.

The synthesis of trifluoromethyl ketones themselves can be achieved through radical pathways. A convergent radical-based route starting from aliphatic iodides and dithiocarbonates has been described, which furnishes trifluoromethyl ketones in a masked enol form. acs.org Such synthetic strategies could potentially be adapted to produce derivatives of this compound, which could then undergo further radical transformations.

Table 1: Representative Radical Reactions for the Synthesis of Fluorinated Alcohols and Ketones (Note: This table presents general examples of radical reactions involving trifluoromethyl ketones and related compounds, as direct data for this compound derivatives is limited.)

Reaction TypeSubstratesReagents & ConditionsProduct TypeRef.
Photocatalytic Radical AdditionDihydroquinoxalin-2-one, TrifluoroacetophenoneRu(bpy)3Cl2, Visible LightTertiary Trifluoromethyl Alcohol
Radical α-TrifluoromethoxylationEnol Carbonate of KetoneN-trifluoromethoxy-4-cyano-pyridinium, 4-CzIPN, Visible Lightα-Trifluoromethoxy Ketone
Radical TrifluoromethylationAlkeneS-trifluoroacetonyl O-neopentyl dithiocarbonate, Dilauroyl PeroxideTrifluoromethyl Ketone

Hybrid Palladium-Catalyzed Stereoselective Additions to Cyclic Dienes

Palladium catalysis offers a versatile platform for the stereoselective synthesis of complex molecules. The addition of trifluoromethyl groups to cyclic dienes using hybrid palladium-catalyzed systems is a developing area of research with significant synthetic potential. While direct applications involving this compound derivatives are not prominently reported, the principles can be extrapolated from reactions using other trifluoromethyl sources.

A notable advancement is the development of a hybrid palladium-catalyzed radical-polar crossover mechanism for the 1,4-syn-addition to cyclic 1,3-dienes. nih.gov This process typically involves a cyclic 1,3-diene, an amine, and an electrophile, which can be a trifluoromethylated aromatic compound. nih.gov The proposed mechanism suggests the formation of an allylic palladium(II) complex which then undergoes nucleophilic attack to yield 1,4-cis-carboamination products. nih.gov This strategy has been successfully applied to synthesize 1,4-cis-disubstituted cyclic compounds with high diastereoselectivity. nih.gov

Another key strategy is the palladium-catalyzed trifluoromethylation of vinyl sulfonates. This method allows for the direct synthesis of trifluoromethylated alkenes from vinyl electrophiles under mild conditions using a palladium catalyst and a suitable ligand, such as tBuXPhos. The trifluoromethyl source is typically a silyl-trifluoromethyl reagent like TMSCF3 activated by a fluoride (B91410) source.

Furthermore, palladium-catalyzed three-component reactions have been developed for the synthesis of trifluoromethylated allylic alcohols. A dual photoredox/palladium catalysis approach enables the reaction of vinyl cyclic carbonates, olefins, and a trifluoromethyl source (e.g., CF3SO2Na) to produce highly substituted trifluoromethylated allylic alcohols with excellent stereocontrol.

The palladium-catalyzed asymmetric allylic alkylation of 3-substituted oxindoles with α-(trifluoromethyl)alkenyl acetates represents another powerful method for constructing trifluoromethyl-containing chiral centers. These reactions proceed with high yields and enantioselectivities, demonstrating the capability of palladium catalysis in controlling stereochemistry.

Table 2: Examples of Palladium-Catalyzed Stereoselective Additions for the Synthesis of Trifluoromethylated Compounds (Note: This table provides examples of palladium-catalyzed reactions for the synthesis of various trifluoromethylated structures, illustrating the potential for application to derivatives of this compound.)

Reaction TypeSubstratesCatalyst SystemProduct TypeRef.
1,4-syn-Addition to Cyclic DienesCyclic 1,3-diene, Amine, TrifluoromethylaromaticHybrid Palladium Catalyst1,4-cis-Carboamination Product nih.gov
Trifluoromethylation of Vinyl SulfonatesCyclohexenyl triflatePd(dba)2, tBuXPhos, TMSCF3, KFTrifluoromethylated Cyclohexene
Three-Component Trifluoromethylated Allylic Alcohol SynthesisVinyl cyclic carbonate, Olefin, CF3SO2NaDual Photoredox/Palladium CatalystTrifluoromethylated Allylic Alcohol
Asymmetric Allylic Alkylation3-Substituted oxindole, α-(Trifluoromethyl)alkenyl acetatePd(OAc)2, (R)-BINAPTrifluoromethyl-containing 3,3'-disubstituted oxindole

Structural Diversification and Derivative Chemistry of 1,1,1 Trifluoro 3 Hydroxypropan 2 One

Design and Synthesis of 1,1,1-Trifluoro-3-hydroxypropan-2-yl Carbamate (B1207046) Analogues

The scaffold of 1,1,1-trifluoro-3-hydroxypropan-2-one is a key component in the design of inhibitors for monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG). nih.gov Inhibition of MAGL is a therapeutic strategy for a range of conditions, including pain, neurodegenerative diseases, and inflammatory disorders. nih.govgrowingscience.com

Derivatives are designed as carbamates, where the hydroxyl group of the parent molecule is converted into a carbamate linkage. growingscience.com This transformation is typically achieved by reacting the alcohol with a suitable isocyanate or by a multi-step procedure involving activation of the alcohol with a chloroformate followed by reaction with an amine. The resulting 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives are the subject of extensive research and patent applications. nih.govgrowingscience.commdpi.comrsc.org For instance, compounds of Formula I, which feature this carbamate structure, have been developed and investigated for their potential as MAGL inhibitors. growingscience.com The synthesis involves preparing complex amine precursors which are then coupled with the activated trifluorohydroxypropanone core to yield the final carbamate products. nih.gov

Derivative Class Target Synthetic Precursors Therapeutic Area
1,1,1-trifluoro-3-hydroxypropan-2-yl carbamatesMonoacylglycerol Lipase (MAGL)This compound, Isocyanates/AminesPain, Inflammation, Alzheimer's Disease, Cancer
(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl 2-(3-fluorophenoxy)-7-azaspiro[3.5]nonane-7-carboxylateMonoacylglycerol Lipase (MAGL)(2R)-1,1,1-trifluoro-3-hydroxypropan-2-ol, 2-(3-fluorophenoxy)-7-azaspiro[3.5]nonaneMAGL-mediated disorders

Development of Heterocyclic Derivatives Featuring the Trifluorohydroxypropanone Unit

The reactivity of the ketone in this compound allows for its incorporation into various heterocyclic systems. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles.

A notable application is the synthesis of heterocyclic thioethers. Research has demonstrated that 3-bromo-1,1,1-trifluoro-2-propanone (BTFA), a close analogue, reacts with heterocyclic thiols such as 2-pyridinethiol. rsc.org This reaction proceeds via nucleophilic substitution, where the sulfur atom of the thiol displaces the bromide, to form 3-(heterocyclylthio)-1,1,1-trifluoro-2-propanones. rsc.org These compounds were synthesized to act as inhibitors of esterolytic enzymes. rsc.org X-ray crystallography studies revealed that the resulting trifluoromethyl ketones can exist in a hydrated gem-diol form, which is believed to mimic the transition state of ester hydrolysis. rsc.org

The general strategy involves dissolving the heterocyclic thiol in a suitable solvent like dry acetone, cooling the mixture, and adding the trifluoropropanone derivative dropwise under an inert atmosphere. rsc.org This method has been used to create a series of derivatives with pyridyl, pyrimidyl, quinolinyl, imidazolyl, and triazolyl moieties. rsc.org

Exploration of Polycyclic Systems Incorporating the this compound Scaffold (e.g., Chromen-2-one, Quinolone)

Polycyclic ring structures are highly valued scaffolds in medicinal chemistry as they can form the basis for multi-functional drugs that target complex diseases. nih.gov Incorporating a trifluoromethyl ketone or a related moiety into these systems can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

While direct synthesis of chromenones or quinolones from this compound is not prominently documented, the synthesis of trifluoromethyl-substituted versions of these polycycles from other fluorinated precursors is well-established, highlighting the chemical compatibility and desirability of these motifs.

Trifluoromethylated Chromen-2-ones (Coumarins): A method for synthesizing α-trifluoromethylated tertiary alcohols with a coumarin (B35378) core involves the reaction of a 3-(trifluoroacetyl)coumarin (B2731086) with pyrrole (B145914) under catalyst-free conditions. acs.org This demonstrates how a trifluoroacetyl group, structurally similar to the core of our subject compound, can be integrated into and react from a polycyclic system. Other routes to trifluoromethylated chromenes include the cyclization of o-isopropenylphenols with trifluoroacetic anhydride (B1165640) or the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride. bohrium.com

Trifluoromethylated Quinolones: Quinolones are a major class of synthetic antibacterial agents. nih.gov The introduction of a trifluoromethyl group is a common strategy to modulate their activity and properties. Synthetic strategies generally involve building the quinolone core from aniline (B41778) precursors in multi-step sequences. nih.gov For example, a series of quinolone derivatives containing different heterocyclic amines and a trifluoromethyl group have been synthesized and evaluated for their antimicrobial properties.

The table below summarizes representative synthetic approaches to related polycyclic systems.

Polycyclic System Synthetic Strategy Key Precursors Reference
2-Trifluoromethyl ChromenesSequential trifluoroacetylation and double carbonyl–ene reactiono-Isopropenylphenols, Trifluoroacetic anhydride bohrium.com
4-Trifluoromethyl-2H-chromenesSchweizer protocol2-(Trifluoroacetyl)phenols, Vinyltriphenylphosphonium chloride
3-(2-(...-trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-oneNucleophilic substitution3-(2-Bromoacetyl)coumarin, Trifluoromethyl-substituted anilines rsc.org
Trifluoromethyl Quinolone DerivativesMulti-step synthesis involving cyclizationAniline derivatives, various reagents nih.gov

Synthesis of Azido-Substituted 1,1,1-Trifluoro-2-hydroxypropanol Structures

The synthesis of azido-substituted alcohols, particularly 1,2-azido alcohols, is of significant interest as these compounds are versatile intermediates for preparing amino alcohols and other nitrogen-containing molecules. To synthesize an azido-substituted derivative from this compound, a two-step process is generally required: reduction of the ketone and subsequent introduction of the azide (B81097).

First, the ketone at the C-2 position is reduced to a hydroxyl group, yielding 1,1,1-trifluoropropane-2,3-diol. Following this, the azido (B1232118) group can be introduced. A common and efficient method for creating 1,2-azido alcohols is the ring-opening of epoxides with an azide source, such as sodium azide. This would involve converting the newly formed diol into an epoxide, typically 1,1,1-trifluoro-2,3-epoxypropane, which can then be opened with high regio- and stereoselectivity.

Alternative methods include the direct conversion of one of the alcohol groups into a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with sodium azide. This approach is demonstrated in the synthesis of 3-azido-1,1,1-trifluorobutane from its corresponding iodo-precursor. Contemporary methods also allow for the direct conversion of alcohols to azides using reagents like triphenylphosphine, iodine, imidazole, and sodium azide in a one-pot reaction, which avoids the need for an intermediate halide.

Related Trifluorinated Alcohol and Ketone Analogues in Synthetic Research

The study of related fluorinated building blocks provides context for the utility of this compound.

1,1,1-Trifluoro-2-methylbutan-2-ol: This tertiary alcohol is a valuable intermediate in organic synthesis, particularly for creating more complex fluorinated molecules for pharmaceutical development. Its synthesis can be achieved via a Grignard reaction, where ethyl trifluoroacetate (B77799) is treated with isopropylmagnesium bromide. It serves as a building block for drug candidates due to the unique properties imparted by the trifluoromethyl group.

1,1,1,3,3,3-Hexafluoropropan-2-one (and its hydrate (B1144303)/alcohol form, HFIP): Hexafluoroisopropanol (HFIP) is a highly polar, non-coordinating solvent with strong hydrogen-bond donating ability. bohrium.com These properties make it an exceptional medium and promoter for a variety of chemical reactions. bohrium.com It is particularly effective at solubilizing polar polymers like polyamides and peptides and can be used to monomerize protein aggregates. In synthesis, HFIP promotes reactions such as the Friedel–Crafts reaction without the need for a metal catalyst. bohrium.com It is also used in combination with amine bases to create highly conductive electrolyte systems for electro-organic synthesis, which simplifies product work-up. HFIP is a precursor and the main metabolite of the anesthetic sevoflurane (B116992) and is a key starting material for fluorinated surfactants and emulsifiers.

Compound Key Features Primary Applications in Synthesis
1,1,1-Trifluoro-2-methylbutan-2-ol Tertiary alcohol with a CF3 groupIntermediate for complex fluorinated pharmaceuticals.
1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) Highly polar, acidic solvent. bohrium.comSpecialty solvent for polymers and peptides; promoter for Friedel-Crafts and other reactions; electrolyte medium in electrosynthesis. bohrium.com
1,1,1-Trifluoro-2-propanone Electrophilic ketonePrecursor for various fluorinated compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,1,1 Trifluoro 3 Hydroxypropan 2 One Systems

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 1,1,1-Trifluoro-3-hydroxypropan-2-one in solution. A combination of one-dimensional and two-dimensional techniques across multiple nuclei provides an unambiguous assignment of the atomic framework and connectivity.

The structural assignment of this compound is confirmed through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. In solution, particularly with traces of water, the compound exists as an equilibrium mixture of the ketone and its more stable hydrate (B1144303) form (a gem-diol). The spectra, therefore, reflect both species, with the hydrate typically being the major component.

¹H NMR: The proton NMR spectrum provides key information about the hydrogen environments. For the ketone form, a singlet corresponding to the two protons of the methylene (B1212753) group (CH₂) adjacent to the carbonyl would be expected. In the hydrate form, these methylene protons would appear as a singlet at a slightly different chemical shift. The hydroxyl protons of the alcohol and the gem-diol are often broad and may exchange with deuterium (B1214612) in deuterated solvents like D₂O.

¹³C NMR: The carbon NMR spectrum is diagnostic for the ketone-hydrate equilibrium. The ketone form will exhibit a characteristic signal for the carbonyl carbon (C=O), typically in the range of 190-200 ppm, which is further split into a quartet by the adjacent trifluoromethyl group. amazonaws.com The trifluoromethyl carbon appears as a quartet due to one-bond C-F coupling. The methylene carbon completes the spectrum. For the dominant hydrate form, the carbonyl signal is replaced by a gem-diol carbon signal at a more shielded chemical shift (typically 90-95 ppm), which is also observed as a quartet due to coupling with the fluorine atoms. amazonaws.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is highly informative. wikipedia.orgbiophysics.org The three equivalent fluorine atoms of the trifluoromethyl group give rise to a single resonance. icpms.cz In the ¹H-coupled spectrum, this signal would appear as a triplet due to coupling with the two protons of the adjacent methylene group. The chemical shift of the CF₃ group is sensitive to the electronic environment, allowing for clear distinction between the ketone and hydrate forms. amazonaws.com For trifluoromethyl ketones, the CF₃ signal in the hydrate form typically appears at a different chemical shift compared to the ketone form. beilstein-journals.org

Interactive Table 1: Predicted NMR Data for this compound and its Hydrate Form

Structure Nucleus Atom Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
Ketone Form ¹HCH~4.3q⁴JHF ≈ 1-2 Hz
¹³CC =O~192q²JCF ≈ 35 Hz
C H₂~70tq¹JCH ≈ 150 Hz, ³JCF ≈ 3 Hz
C F₃~117q¹JCF ≈ 290 Hz
¹⁹FCF~ -77t⁴JFH ≈ 1-2 Hz
Hydrate Form ¹HCH~3.8s
¹³CC (OH)₂~94q²JCF ≈ 32 Hz
C H₂~65t¹JCH ≈ 145 Hz
C F₃~125q¹JCF ≈ 290 Hz
¹⁹FCF~ -85t⁴JFH ≈ 1-2 Hz
Note: Predicted values are based on data for analogous structures. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity of the atoms within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. For this compound, it would show a clear cross-peak between the methylene protons (CH₂) and the methylene carbon (C3), confirming their direct bond for both the ketone and hydrate forms. researchgate.net

A cross-peak between the methylene protons (H3) and the carbonyl carbon (C2) in the ketone form, or the gem-diol carbon in the hydrate form.

A cross-peak between the methylene protons (H3) and the trifluoromethyl carbon (C1).

Correlations between the fluorine atoms (¹⁹F) and the neighboring carbons (C1 and C2) can also be observed in ¹⁹F-¹³C HMBC experiments, providing unambiguous confirmation of the trifluoromethyl group's position. nih.gov

These 2D techniques are particularly powerful for distinguishing between isomers and confirming the regiochemistry of the molecule. For chiral derivatives, specialized NMR techniques can aid in stereochemical elucidation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is the definitive analytical method for determining the elemental composition and confirming the molecular formula of a compound. For this compound, the molecular formula is C₃H₃F₃O₂. HRMS provides a highly accurate mass measurement, typically to within 5 ppm, which can distinguish this formula from any other with a similar nominal mass.

The expected monoisotopic mass for C₃H₃F₃O₂ is 128.008514 Da. chemspider.com An HRMS experiment would aim to measure the mass of the molecular ion ([M]⁺) or a protonated/adduct ion (e.g., [M+H]⁺, [M+Na]⁺) and compare the experimental value to the calculated exact mass, thereby confirming the molecular formula with high confidence.

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₃H₃F₃O₂
Calculated Monoisotopic Mass128.008514 Da chemspider.com
Common Adducts (Predicted)[M+H]⁺, [M+Na]⁺, [M-H]⁻

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides an unparalleled, detailed three-dimensional map of a molecule's structure in the solid state. This technique is the gold standard for the unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

While a crystal structure for this compound itself is not publicly available, this technique would be invaluable for chiral derivatives. For instance, if a chiral version, such as (R)- or (S)-1,1,1-Trifluoro-3-hydroxypropan-2-one, were synthesized and crystallized, X-ray diffraction analysis would definitively assign the R or S configuration at the stereocenter. nih.gov This method eliminates the ambiguity that can sometimes arise from spectroscopic or chemical correlation methods. Furthermore, it would reveal the preferred conformation of the molecule in the crystal lattice, providing insight into intermolecular interactions like hydrogen bonding.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be dominated by strong absorptions corresponding to the C-F bonds and the carbonyl group. The presence of the ketone-hydrate equilibrium would be evident:

C=O Stretch: A strong, sharp absorption band around 1750-1780 cm⁻¹ is characteristic of the carbonyl group in α-fluorinated ketones. nist.gov The intensity of this peak would be proportional to the concentration of the ketone form.

O-H Stretch: A broad absorption in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl group from both the alcohol moiety and, more significantly, the gem-diol of the hydrate.

C-F Stretch: Very strong and complex absorption bands are expected in the 1100-1300 cm⁻¹ region, which are characteristic of the trifluoromethyl group.

C-H Stretch: Absorptions corresponding to the methylene C-H bonds would appear around 2900-3000 cm⁻¹.

FT-Raman spectroscopy provides complementary information. nih.gov While the O-H stretch is typically weak in Raman, the C=O stretch provides a strong signal, making Raman a useful tool for studying the ketone-hydrate equilibrium.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
O-H Stretch-OH (Alcohol/Hydrate)3200 - 3500Broad, Medium-Strong (IR)
C-H Stretch-CH₂-2900 - 3000Medium (IR)
C=O StretchKetone1750 - 1780Strong, Sharp (IR & Raman)
C-F Stretch-CF₃1100 - 1300Very Strong (IR)

Chromatographic and Electrophoretic Methods for Purity and Optical Purity Assessment

Chromatographic techniques are essential for assessing the chemical purity and, for chiral molecules, the optical purity (enantiomeric excess) of this compound.

Purity Assessment: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection can be used to determine the chemical purity of a sample by separating the target compound from any starting materials, byproducts, or other impurities.

Optical Purity Assessment: For the analysis of chiral, non-racemic samples of this compound, chiral chromatography is the method of choice. nih.gov

Chiral HPLC: This is a widely used technique for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For analogous chiral trifluoromethyl hydroxyketones, columns such as Chiralcel OJ-H have been used successfully with a mobile phase consisting of an alcohol/alkane mixture (e.g., methanol (B129727) in heptane) for effective separation. amazonaws.com

Chiral GC: This method uses a capillary column coated with a chiral stationary phase to separate the enantiomers of volatile compounds. This is a highly sensitive method for determining the enantiomeric excess (ee) of chiral fluorinated ketones. amazonaws.com

These methods are crucial in synthetic chemistry for monitoring the stereoselectivity of reactions that produce chiral fluorinated building blocks. nih.govucj.org.ua

Thin-Layer Chromatography (TLC) and Column Chromatography for Purification

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the purification of synthetic products, including trifluoromethyl ketones. researchgate.net TLC is primarily used for rapid, small-scale analysis to monitor reaction progress and to determine the optimal solvent system for separation. youtube.com Column chromatography is then employed for preparative-scale purification to isolate the desired compound from unreacted starting materials, byproducts, and other impurities. youtube.com

The separation on both TLC and column chromatography is based on the differential partitioning of the components of a mixture between a stationary phase (commonly silica (B1680970) gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents). youtube.com For polar compounds like this compound, which contains a hydroxyl group, silica gel is a suitable stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. A systematic approach to developing a purification protocol involves first using TLC to screen various solvent systems of differing polarities. The ideal eluent system will provide a good separation of the target compound from impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4 to ensure efficient elution from a column.

For the purification of β-hydroxy ketones and other trifluoromethyl ketones, mixtures of non-polar and polar solvents are commonly employed. The following table provides examples of solvent systems that have been used for the chromatographic purification of analogous compounds.

Table 1: Representative Solvent Systems for the Purification of Trifluoromethyl Ketones and Related Compounds

Compound Type Stationary Phase Mobile Phase (Eluent)
Aryl Trifluoromethyl Ketones Silica Gel Ethyl Acetate (B1210297)/Hexane mixtures
β-Amino-α-trifluoromethyl Alcohols Silica Gel Not specified, but typically requires polar solvent systems

This table presents data for analogous compounds and serves as a guideline for developing a purification method for this compound.

Once an appropriate solvent system is identified via TLC, the purification is scaled up to column chromatography. The crude reaction mixture is loaded onto the top of a column packed with the selected stationary phase and eluted with the chosen mobile phase. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Capillary Electrophoresis for Optical Purity Determination

As this compound possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. The determination of the optical purity, or enantiomeric excess (ee), is crucial in many applications. Capillary electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of a wide range of compounds, including fluorinated molecules. nih.govnih.gov

In capillary electrophoresis, charged molecules migrate through a capillary filled with an electrolyte solution under the influence of an electric field. To separate enantiomers, which have identical physical properties in a non-chiral environment, a chiral selector must be added to the background electrolyte. nih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. nih.gov

The separation mechanism relies on the differential binding affinities of the two enantiomers with the chiral selector, leading to different apparent electrophoretic mobilities and, consequently, different migration times. For the analysis of this compound, a variety of cyclodextrins could be screened for their efficacy as chiral selectors. The selection of the appropriate cyclodextrin (B1172386) and the optimization of separation parameters such as pH, buffer concentration, applied voltage, and temperature are critical for achieving baseline resolution of the enantiomers.

The following table summarizes conditions that have been successfully employed for the enantiomeric separation of other chiral compounds using capillary electrophoresis, which could serve as a starting point for developing a method for this compound.

Table 2: Exemplary Conditions for Enantiomeric Separation by Capillary Electrophoresis

Analyte Type Chiral Selector Background Electrolyte Detection
2-Arylpropionic acid derivatives Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin (TMβCD) 0.02 M triethanolamine-phosphate buffer (pH 5.0) UV

This table illustrates conditions used for the enantiomeric resolution of other chiral molecules and provides a basis for method development for this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for the characterization of new chemical entities. It provides the mass percentages of the constituent elements in a compound, which allows for the determination of its empirical formula. researchgate.net For a newly synthesized batch of this compound, elemental analysis is performed to confirm that the isolated compound has the expected elemental composition.

The empirical formula of this compound is C₃H₃F₃O₂. The theoretical elemental composition can be calculated from the atomic weights of carbon, hydrogen, fluorine, and oxygen. The experimentally determined values from elemental analysis should closely match these theoretical percentages, typically within a margin of ±0.4%. This agreement provides strong evidence for the purity and correct identification of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₃H₃F₃O₂)

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Mass Percentage (%)
Carbon C 12.011 3 36.033 28.16
Hydrogen H 1.008 3 3.024 2.36
Fluorine F 18.998 3 56.994 44.53
Oxygen O 15.999 2 31.998 25.00

| Total | | | | 128.049 | 100.00 |

The results of elemental analysis are typically reported as "Anal. Calcd for C₃H₃F₃O₂: C, 28.16; H, 2.36. Found: C, xx.xx; H, y.yy." A close correlation between the calculated and found values validates the empirical formula of the synthesized compound.

Strategic Applications of 1,1,1 Trifluoro 3 Hydroxypropan 2 One in Complex Organic Synthesis

Utilization as a Precursor for Advanced Fluorinated Chemical Entities

The inherent reactivity of 1,1,1-Trifluoro-3-hydroxypropan-2-one makes it an ideal starting material for the synthesis of a diverse range of advanced fluorinated chemical entities. The trifluoromethyl group significantly influences the chemical and physical properties of molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of synthetic methodologies to incorporate this moiety is of paramount importance.

One of the key applications of this compound is in the preparation of chiral trifluoromethyl-containing building blocks. Through asymmetric synthesis, the prochiral ketone can be transformed into enantiomerically enriched trifluoromethylated alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the asymmetric reduction of the ketone functionality can be achieved using various chiral catalysts, leading to the formation of optically active (R)- or (S)-1,1,1-trifluoro-2,3-propanediol. These chiral diols can then be further elaborated into more complex molecules.

Furthermore, this compound serves as a precursor for the synthesis of fluorinated heterocycles. Heterocyclic compounds are ubiquitous in medicinal chemistry, and the introduction of a trifluoromethyl group can significantly modulate their biological activity. The ketone and hydroxyl functionalities of this compound provide reactive sites for cyclization reactions with various binucleophiles, leading to the formation of a wide array of fluorinated five- and six-membered rings, such as oxazoles, thiazoles, and pyridines. These fluorinated heterocycles are often investigated as core structures in drug discovery programs.

Integration into Total Synthesis of Natural Products and Biomimetics

Information regarding the direct integration of this compound into the total synthesis of natural products is not prominently available in the reviewed literature. The total synthesis of natural products often prioritizes the construction of the natural carbon skeleton, and the introduction of non-natural motifs like the trifluoromethyl group is more common in the synthesis of natural product analogs to enhance their biological properties. While the development of fluorinated analogs of natural products is a burgeoning field, specific examples commencing from this compound were not identified in the conducted search.

Contribution to the Synthesis of Biologically Active Scaffolds (as synthetic building blocks)

The utility of this compound as a synthetic building block is most prominently demonstrated in its contribution to the synthesis of various biologically active scaffolds. The trifluoromethyl ketone moiety is a key pharmacophore in a number of enzyme inhibitors and other bioactive molecules.

A significant application of this compound derivatives is in the development of inhibitors for monoacylglycerol lipase (B570770) (MAGL). MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential for treating neuroinflammatory and neurodegenerative diseases, as well as certain types of cancer.

Researchers at Pfizer developed a series of potent and selective covalent MAGL inhibitors featuring a novel trifluoromethyl glycol carbamate (B1207046) leaving group derived from (2R)-1,1,1-trifluoro-3-hydroxypropan-2-ol. One of the most promising compounds from this series is PF-06795071. nih.gov This inhibitor demonstrated significant improvements in physicochemical properties, such as reduced lipophilicity and improved solubility, compared to earlier inhibitor series with more lipophilic leaving groups. The design strategy focused on optimizing the leaving group to enhance MAGL potency, selectivity over other serine hydrolases like fatty acid amide hydrolase (FAAH), and central nervous system (CNS) exposure. nih.gov PF-06795071 exhibited excellent CNS penetration, led to a sustained elevation of 2-AG levels in vivo, and reduced brain inflammatory markers in response to an inflammatory challenge. nih.gov

The trifluoromethyl ketone moiety in these inhibitors is crucial for their mechanism of action. The electrophilic carbonyl carbon is attacked by the catalytic serine residue in the active site of MAGL, forming a stable covalent adduct that inactivates the enzyme. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it a potent "warhead" for covalent inhibition.

Inhibitory Potency of a MAGL Inhibitor Derived from a this compound Precursor
CompoundTarget EnzymeInhibitory Potency (IC50)
PF-06795071Monoacylglycerol Lipase (MAGL)3 nM
PF-06795071Fatty Acid Amide Hydrolase (FAAH)3.1 µM

Beyond enzyme inhibition, derivatives of this compound have been utilized as precursors for specific biological modulators that target other protein classes, such as ion channels and receptors.

An example of such a modulator is the compound (2R)-1,1,1-Trifluoro-3-hydroxypropan-2-yl (1R,5S,6R)-6-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate. biosynth.com This molecule incorporates a chiral trifluoromethyl-containing alcohol moiety derived from this compound. It has been described as a research tool for studying ion channels and receptor-ligand interactions. biosynth.com The specific biological target and the precise role of the trifluoromethyl group in its activity are subjects of ongoing research, but the inclusion of this fluorinated building block highlights its importance in the design of novel molecular probes and potential therapeutic agents.

While the search did not yield specific examples of TRPV6 inhibitors or CFTR modulators synthesized directly from this compound, the general importance of fluorinated compounds in the development of such modulators is well-established. The unique properties conferred by fluorine can be advantageous in optimizing the potency, selectivity, and pharmacokinetic profile of these drugs.

The incorporation of fluorine into heterocyclic scaffolds is a well-known strategy for the development of new antimicrobial agents. The trifluoromethyl group can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes, and can also influence its binding to bacterial or fungal enzymes.

While specific examples of antimicrobial or antibiofilm agents synthesized directly from this compound were not prominently featured in the search results, the compound serves as a valuable precursor for creating trifluoromethylated heterocycles, a class of compounds with known antimicrobial potential. For instance, the reaction of this compound with various dinucleophiles can lead to the formation of trifluoromethyl-substituted pyridines, pyrimidines, and other heterocyclic systems that are frequently explored for their antibacterial and antifungal properties. The development of novel antifungal agents based on a quinone methide oxime framework has been reported, and the introduction of fluorine is a common strategy to enhance the efficacy of such compounds. nih.gov Similarly, the synthesis of antiviral nucleoside analogues often involves the incorporation of fluorine to increase the stability of the glycosyl bond and enhance antiviral activity. nih.gov

Future Perspectives in Synthetic Organic Chemistry and Chemical Innovation

The future of this compound in synthetic organic chemistry appears bright and full of potential for innovation. As the demand for more sophisticated and effective fluorinated molecules in medicine and materials science continues to grow, the development of new synthetic methodologies centered around versatile building blocks like this compound will be crucial.

One area of future development will likely focus on the catalytic asymmetric transformations of this compound to generate a wider range of chiral trifluoromethylated synthons. The development of more efficient and selective catalysts for asymmetric reductions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions will expand the toolbox available to synthetic chemists.

Furthermore, the application of this compound in multicomponent reactions and cascade sequences holds significant promise for the rapid construction of complex molecular architectures. Its bifunctional nature, with both a reactive ketone and a hydroxyl group, makes it an ideal candidate for such strategies, allowing for the efficient synthesis of diverse libraries of fluorinated compounds for high-throughput screening.

In the realm of medicinal chemistry, the trifluoromethyl ketone moiety will continue to be a valuable pharmacophore for the design of covalent and reversible enzyme inhibitors. The insights gained from the development of MAGL inhibitors can be applied to the design of inhibitors for other classes of enzymes, such as proteases and esterases. The continued exploration of this compound and its derivatives as building blocks for novel bioactive scaffolds will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Q & A

Q. What are the optimal synthetic routes for 1,1,1-trifluoro-3-hydroxypropan-2-one, and how can purity be validated?

A Claisen-Schmidt condensation between trifluoroacetone and formaldehyde under basic conditions (e.g., NaOH in ethanol) is a common approach. Post-synthesis purification via fractional distillation or recrystallization is critical due to the compound’s hygroscopic nature. Validate purity using 19F^{19}\text{F} NMR (to confirm trifluoromethyl integrity) and high-resolution mass spectrometry (HRMS) for molecular ion verification. Gas chromatography (GC) with a polar column can detect volatile impurities .

Q. How does the trifluoromethyl group influence the compound’s spectroscopic properties?

The electron-withdrawing trifluoromethyl group deshields adjacent protons, causing distinct 1H^1\text{H} NMR shifts (e.g., the hydroxyl proton at δ 3.5–4.5 ppm). In IR spectroscopy, the C=O stretch (1700–1750 cm1^{-1}) is attenuated due to fluorine’s electronegativity. 13C^{13}\text{C} NMR shows characteristic CF3_3 signals near δ 120–125 ppm (quartet, JCFJ_{C-F} ≈ 280–300 Hz). These features aid in structural confirmation .

Q. What safety precautions are essential during handling?

Use inert atmosphere (N2_2/Ar) for reactions due to the compound’s potential sensitivity to moisture. Personal protective equipment (PPE) including fluoropolymer-coated gloves and fume hoods is mandatory, as fluorinated ketones can release HF under acidic conditions. Store in amber glass under anhydrous conditions at −20°C .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in trifluoro-hydroxypropanone synthesis?

Contradictions often arise from solvent polarity effects or trace water. Design a controlled study varying solvents (e.g., THF vs. DMF) and drying agents (molecular sieves vs. MgSO4_4). Monitor reaction progress via in situ 19F^{19}\text{F} NMR to identify intermediates. Use LC-MS to detect side products like trifluoroacetic acid (TFA), which forms via over-oxidation .

Q. What strategies mitigate steric hindrance during derivatization of the hydroxyl group?

The CF3_3 group creates steric bulk, limiting nucleophilic attack. Use bulky protecting groups (e.g., tert-butyldimethylsilyl chloride) to shield the hydroxyl group before functionalization. Alternatively, employ microwave-assisted synthesis to enhance reaction kinetics. Computational modeling (DFT) can predict favorable transition states for substitutions .

Q. How does the compound interact with biological targets, and how can binding modes be elucidated?

The hydroxyl group participates in hydrogen bonding with enzymes, while the CF3_3 group enhances hydrophobic interactions. Use surface plasmon resonance (SPR) to measure binding affinity and X-ray crystallography (with SHELX for refinement) to resolve 3D structures. Molecular docking (AutoDock Vina) paired with mutagenesis studies identifies critical residues .

Methodological Considerations

Q. Table 1: Key Analytical Techniques for Characterizing this compound

TechniquePurposeExample Data
19F^{19}\text{F} NMRConfirm CF3_3 integrityδ −70 to −75 ppm (singlet)
HRMSMolecular ion validation[M+H]+^+ at m/z 158.0321
FT-IRDetect carbonyl/hydroxyl groupsC=O at 1720 cm1^{-1}, O-H at 3400 cm1^{-1}
X-ray diffractionResolve crystal structureCCDC deposition code (e.g., 2345678)

Data Contradiction Analysis

  • Inconsistent Melting Points: May stem from polymorphism or hydrate formation. Perform differential scanning calorimetry (DSC) to identify thermal transitions and variable-temperature XRD to monitor crystal phase changes .
  • Variable Biological Activity: Test enantiomeric purity using chiral HPLC (Chiralpak IA column). Racemic mixtures can exhibit differing bioactivity compared to pure enantiomers .

Advanced Experimental Design

  • Kinetic Isotope Effects (KIE): Replace hydroxyl protons with deuterium to study rate-determining steps in oxidation reactions. Compare kHk_{\text{H}}/kDk_{\text{D}} ratios via GC-MS .
  • Solvent-Free Mechanochemistry: Ball-mill the compound with aryl boronic acids to explore Suzuki-Miyaura coupling under green chemistry conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.